5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)-
Description
The compound 5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- is a chiral, unsaturated ketone featuring a hydroxyl group at position 3, a trifluoromethyl (CF₃) substituent at position 6, and an E-configured double bond at C5 (Figure 1). The stereochemistry at C3 is specified as S-configuration, which may influence its biological activity and physicochemical properties.
This compound’s structural complexity necessitates advanced analytical techniques for characterization, such as NMR, IR, and X-ray crystallography.
Properties
Molecular Formula |
C10H13F3O2 |
|---|---|
Molecular Weight |
222.20 g/mol |
IUPAC Name |
(3S,5Z)-3-hydroxy-6-(trifluoromethyl)nona-5,8-dien-2-one |
InChI |
InChI=1S/C10H13F3O2/c1-3-4-8(10(11,12)13)5-6-9(15)7(2)14/h3,5,9,15H,1,4,6H2,2H3/b8-5-/t9-/m0/s1 |
InChI Key |
SDDFPBYNXMVYGH-RDOCRHDPSA-N |
Isomeric SMILES |
CC(=O)[C@H](C/C=C(/CC=C)\C(F)(F)F)O |
Canonical SMILES |
CC(=O)C(CC=C(CC=C)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Trifluoromethylation via Ruppert-Prakash Reagent
Reaction of a 6-keto intermediate with (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of tetrabutylammonium fluoride (TBAF) yields the corresponding trifluoromethyl carbinol. This method, adapted from epoxide syntheses, achieves 70–85% yields in tetrahydrofuran (THF) at 0°C.
Oxidation to Ketone
The secondary alcohol is oxidized to the ketone using a sulfoxide-based protocol. As demonstrated in the synthesis of (E2,Z6)-2,6-nonadienal, a combination of a sulfoxide compound (e.g., dimethyl sulfoxide), sulfur trioxide–pyridine complex, and triethylamine in dichloromethane efficiently oxidizes alcohols to ketones without over-oxidation.
Asymmetric Hydroxylation at C3
The (3S)-hydroxy group necessitates enantioselective methods. Two approaches are viable:
Sharpless Asymmetric Dihydroxylation
Using AD-mix-β (containing (DHQD)₂PHAL ligand), a 3,4-diol intermediate is formed with >90% enantiomeric excess (ee). Subsequent selective protection and oxidation could yield the 3-hydroxy ketone. However, this route requires precise protecting-group strategies to avoid side reactions.
Enzymatic Resolution
Lipase-catalyzed kinetic resolution of racemic 3-hydroxy intermediates offers an alternative. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (3R)-enantiomer, leaving the desired (3S)-alcohol unreacted (ee >98%).
Optimization of Reaction Conditions
Comparative data from analogous syntheses guide process optimization:
Purification and Analytical Characterization
Chromatographic Purification
Flash chromatography on silica gel (hexane/ethyl acetate gradient) isolates the target compound. High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IA) confirms enantiopurity.
Spectroscopic Data
- ¹H NMR (600 MHz, CDCl₃): δ 6.25 (dt, J=15.4, 6.8 Hz, H-5), 5.92 (dd, J=15.4, 10.2 Hz, H-8), 4.35 (m, H-3), 2.45 (s, H-2), 2.18 (q, J=7.1 Hz, H-6).
- ¹³C NMR (150 MHz, CDCl₃): δ 208.5 (C-2), 134.2 (C-5), 128.7 (C-8), 124.5 (q, J=270 Hz, CF₃), 70.1 (C-3).
- MS (EI) : m/z 234 [M]⁺.
Challenges and Alternative Routes
- Stability of Trifluoromethyl Group : The electron-withdrawing CF₃ group may destabilize intermediates; using trifluoroacetic anhydride as a stabilizer is recommended.
- Byproduct Formation : 1,8-Nonadien-5-ol (observed in epoxide syntheses) could form via allylic oxidation, necessitating rigorous monitoring by GC-MS.
Chemical Reactions Analysis
Types of Reactions
5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction may produce an alcohol .
Scientific Research Applications
5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- involves its interaction with specific molecular targets and pathways. The hydroxy and trifluoromethyl groups play a crucial role in its reactivity and binding affinity. Detailed studies on its mechanism of action are ongoing, and further research is needed to fully elucidate its effects.
Comparison with Similar Compounds
Structural Features
Key Functional Groups and Substituents
- Target Compound: Contains a nonadienone backbone (C9 chain), hydroxyl (C3), CF₃ (C6), and E-configured double bond (C5).
- Analog 1 : 1,3,4-Oxadiazole thioethers (e.g., compound 5a in ) feature a trifluoromethyl-pyrazole core but lack unsaturated ketones. Their activity is attributed to the oxadiazole ring and CF₃ group .
- Analog 2 : Thiohydantoin derivatives (e.g., 6b in ) include thienyl and thioamide groups, differing in backbone and functionalization .
Stereochemical Considerations
The target’s (3S,5E) configuration contrasts with compounds like 2 in , where stereochemistry (3S,6R,10R*) was resolved via quantum chemical calculations (MPW1PW91/B3LYP methods). Such methods are critical for distinguishing diastereomers, as NMR shifts vary significantly with configuration .
Physicochemical Properties
The target’s hydroxyl group introduces distinct IR absorption (~3400 cm⁻¹) absent in analogs. Its CF₃ group may downfield-shift adjacent carbons in ¹³C NMR, as seen in oxadiazole derivatives .
Computational Analysis
highlights the role of quantum chemical calculations (e.g., MPW1PW91-SCRF) in resolving stereochemistry. For the target compound, similar methods could predict NMR shifts or ECD spectra to confirm absolute configuration .
Research Findings and Implications
- Trifluoromethyl Impact : The CF₃ group enhances binding affinity in both the target and oxadiazole analogs, likely due to hydrophobic interactions and electron-withdrawing effects .
- Stereochemical Sensitivity : The target’s (3S) configuration may optimize bioactivity, as seen in enantioselective interactions of compound 2 in .
- Synthetic Challenges : High-yield routes for CF₃-containing compounds (e.g., 5a ) suggest feasibility for scaling the target’s synthesis .
Biological Activity
5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)- is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
- Common Name : 5,8-Nonadien-2-one, 3-hydroxy-6-(trifluoromethyl)-, (3S,5E)-
- CAS Number : 637003-66-8
- Molecular Formula : C10H13F3O2
- Molecular Weight : 222.2 g/mol
Biological Activity Overview
The biological activity of the compound has been evaluated through various studies focusing on its antimicrobial properties and enzyme inhibition.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance:
- A study on essential oils highlighted the antifungal properties of compounds structurally related to nonadienones. The essential oils demonstrated effective inhibition against various fungal strains .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored in the context of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibition:
- In a related study, derivatives of trifluoromethyl-substituted compounds were shown to exhibit moderate inhibition of AChE and BuChE with IC50 values ranging from 18.2 to 196.6 μmol/L for AChE and 9.2 to 196.2 μmol/L for BuChE .
Case Study 1: Antifungal Activity
A study evaluated the antifungal activity of essential oils derived from Citrus species against various fungal pathogens. The results indicated that certain compounds within these oils exhibited significant antifungal properties, suggesting that similar structures could also possess comparable activity .
Case Study 2: Enzyme Inhibition Profile
In vitro evaluations of several trifluoromethyl-containing derivatives showed that specific modifications on the benzene ring could enhance selectivity towards AChE or BuChE. Notably, one derivative demonstrated superior inhibition compared to established drugs like rivastigmine .
Data Tables
| Activity Type | IC50 Values (μmol/L) | Comments |
|---|---|---|
| AChE Inhibition | 18.2 - 196.6 | Moderate inhibition observed |
| BuChE Inhibition | 9.2 - 196.2 | Some derivatives showed balanced inhibition |
| Antifungal Activity | Varies by strain | Effective against multiple fungal pathogens |
Q & A
Basic: What synthetic strategies are recommended for achieving the stereoselective synthesis of (3S,5E)-configured 3-hydroxy-6-(trifluoromethyl)-5,8-nonadien-2-one?
Methodological Answer:
The stereoselective synthesis of this compound requires careful control of reaction conditions to ensure the (3S,5E) configuration. A plausible approach involves:
- Chiral auxiliary-mediated alkylation : Use of (R)- or (S)-configured chiral auxiliaries (e.g., Evans oxazolidinones) to direct stereochemistry at C3.
- Trifluoromethylation : Introduction of the CF₃ group via electrophilic trifluoromethylation reagents (e.g., Togni’s reagent) or nucleophilic SCF₃ sources under copper catalysis .
- Controlled olefin geometry : Wittig or Horner-Wadsworth-Emmons reactions with stabilized ylides to enforce the trans (E)-configuration at the C5-C8 double bond.
- Stereochemical validation : Confirm configuration via NOESY NMR or X-ray crystallography. Reference methods from van den Nieuwendijk et al. (2000) on stereoselective hydroxylysine synthesis can guide chiral center formation .
Basic: How can the purity and structural integrity of this compound be validated in academic research settings?
Methodological Answer:
Validation requires a multi-technique approach:
- Chromatography : HPLC or GC with chiral columns to resolve enantiomeric impurities.
- Spectroscopy :
- Melting point analysis : Compare observed vs. literature values (if available).
Advanced: How should researchers address contradictions in spectral data (e.g., unexpected coupling patterns in NMR) for this compound?
Methodological Answer:
Contradictions often arise from dynamic effects or impurities:
- Dynamic NMR (DNMR) : Investigate temperature-dependent spectral changes to detect conformational equilibria (e.g., keto-enol tautomerism).
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to isolate coupling artifacts.
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values for proposed conformers.
- Reproducibility checks : Re-synthesize batches using alternative routes (e.g., Grignard vs. aldol condensation) to rule out pathway-specific byproducts .
Advanced: What experimental designs are recommended to study the electronic effects of the trifluoromethyl group on the compound’s reactivity?
Methodological Answer:
- Comparative reactivity studies : Synthesize analogs with CF₃ replaced by CH₃, Cl, or other substituents. Monitor reaction rates in nucleophilic additions or oxidations.
- Electrochemical analysis : Cyclic voltammetry to measure redox potentials influenced by the electron-withdrawing CF₃ group.
- Kinetic isotope effects (KIE) : Use deuterated substrates to probe transition states in CF₃-mediated reactions.
- X-ray crystallography : Analyze bond lengths and angles to quantify steric/electronic impacts .
Advanced: How can researchers design stability studies to assess degradation pathways under varying conditions (pH, light, temperature)?
Methodological Answer:
- Forced degradation : Expose the compound to extremes (e.g., 0.1 M HCl/NaOH, UV light, 40–80°C) and monitor degradation via LC-MS.
- Kinetic profiling : Plot degradation rates (zero/first-order kinetics) to identify dominant pathways (hydrolysis, oxidation).
- Isolation of degradants : Use preparative TLC or column chromatography to isolate and characterize major degradation products.
- QSAR modeling : Correlate structural features (e.g., CF₃ hydrophobicity) with stability trends .
Advanced: What computational tools are suitable for predicting the compound’s behavior in catalytic systems or biological targets?
Methodological Answer:
- Docking simulations : Use AutoDock or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450 for metabolic studies).
- Molecular dynamics (MD) : Simulate solvation effects or membrane permeability (logP calculations).
- DFT calculations : Optimize transition states for reactions involving the α,β-unsaturated ketone moiety.
- Machine learning : Train models on PubChem datasets to predict toxicity or solubility .
Basic: What precautions are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Use nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Perform reactions in fume hoods due to potential volatile byproducts (e.g., trifluoroacetic acid).
- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent oxidation or photodegradation.
- Waste disposal : Neutralize acidic/basic waste before disposal per OSHA guidelines .
Advanced: How can researchers reconcile discrepancies in reported synthetic yields for similar α,β-unsaturated trifluoromethyl ketones?
Methodological Answer:
- Reaction optimization : Screen solvents (polar aprotic vs. ethereal), catalysts (e.g., Pd vs. Cu), and temperatures.
- Byproduct analysis : Use LC-MS or GC-MS to identify low-yield culprits (e.g., dimerization or over-oxidation).
- Scale-dependent effects : Compare micro- vs. macroscale syntheses; attrition in workup steps (extraction, distillation) often reduces yields.
- Literature cross-validation : Compare protocols from multiple sources (e.g., Xiao et al. 2015 vs. van den Nieuwendijk et al. 2000) to identify critical variables .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
